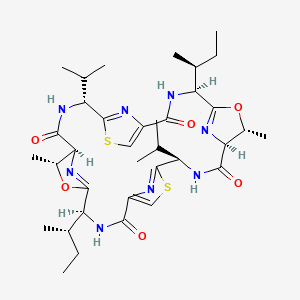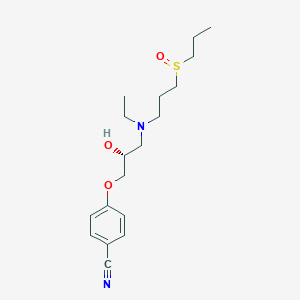
阿莫卡兰
概述
描述
阿莫卡兰是一种III类抗心律失常药物,主要用于通过阻断钾通道治疗心律失常。 它以延长心肌细胞的动作电位时程和不应期而闻名,这有助于稳定异常的心律 . 阿莫卡兰的分子式为C18H28N2O3S,摩尔质量为352.49 g/mol .
科学研究应用
化学: 用作研究钾通道阻滞剂及其对离子通道影响的模型化合物。
生物学: 研究其在调节心脏动作电位和其对细胞电生理的影响中的作用。
作用机制
阿莫卡兰通过选择性阻断心肌细胞中延迟整流钾电流(I_Kr)的快速成分发挥作用。这种阻断延长了动作电位时程和不应期,从而稳定异常的心律。 阿莫卡兰的分子靶标包括钾通道,特别是hERG(人Ether-à-go-go-Related Gene)通道 .
生化分析
Biochemical Properties
Almokalant plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a potassium channel blocker, inhibiting the rapidly activating component of the delayed rectifier potassium current (I_Kr). This inhibition prolongs the cardiac action potential, contributing to its antiarrhythmic properties . Almokalant is mainly glucuronidated to the stereoisomers M18a and M18b in the liver, with M18b being the dominant form .
Cellular Effects
Almokalant affects various types of cells and cellular processes, particularly in cardiac myocytes. It prolongs the action potential duration and induces early afterdepolarizations in Purkinje fibers but not in ventricular muscle cells . This prolongation can lead to torsade de pointes, a type of life-threatening arrhythmia. Almokalant also influences cell signaling pathways by blocking potassium channels, which affects the repolarization phase of the cardiac action potential .
Molecular Mechanism
The molecular mechanism of Almokalant involves its binding to potassium channels, specifically the I_Kr channels, and blocking the flow of potassium ions. This blockage prolongs the repolarization phase of the cardiac action potential, thereby extending the QT interval on the electrocardiogram . Almokalant’s inhibition of potassium channels is dose-dependent and can lead to significant changes in gene expression related to ion channel regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Almokalant change over time. It has been observed that Almokalant causes a marked lengthening of the action potential duration and early afterdepolarizations in Purkinje fibers over time . The stability and degradation of Almokalant in vitro suggest that it remains active for a significant period, but its proarrhythmic effects can increase with prolonged exposure .
Dosage Effects in Animal Models
The effects of Almokalant vary with different dosages in animal models. At lower doses, Almokalant effectively prolongs the QT interval without causing significant adverse effects. At higher doses, it can induce torsade de pointes and other proarrhythmic effects . The threshold for these adverse effects is relatively low, making careful dosage management crucial in experimental settings .
Metabolic Pathways
Almokalant is primarily metabolized in the liver through glucuronidation, producing the stereoisomers M18a and M18b . The metabolic clearance of Almokalant is mediated by various enzymes, although the specific cytochrome P450 enzymes involved in its oxidative pathways remain unclear . The glucuronidation process is essential for the drug’s elimination from the body.
Transport and Distribution
Almokalant is transported and distributed within cells and tissues primarily through passive diffusion and interaction with binding proteins . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. The rate of infusion can significantly affect its distribution and the resulting pharmacological effects .
Subcellular Localization
The subcellular localization of Almokalant is primarily within the cytoplasm and the cell membrane, where it interacts with potassium channels . Its activity is influenced by its localization, as it needs to be in proximity to the potassium channels to exert its blocking effects. Post-translational modifications and targeting signals may also play a role in directing Almokalant to specific cellular compartments .
准备方法
合成路线和反应条件
阿莫卡兰的合成涉及多个步骤,从中间体的制备开始。关键步骤之一包括在碱的存在下,4-羟基苯腈与3-氯丙醇反应形成4-(3-氯丙氧基)苯腈。 然后在受控条件下,该中间体与乙胺和3-(丙基亚磺酰基)丙胺反应生成阿莫卡兰 .
工业生产方法
阿莫卡兰的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产率和纯度。 最终产品使用重结晶和色谱等技术进行纯化,以确保其符合药典标准 .
化学反应分析
反应类型
阿莫卡兰经历各种化学反应,包括:
氧化: 阿莫卡兰可以被氧化形成亚砜衍生物。
还原: 还原反应可以将亚砜基团还原回硫醚形式。
取代: 亲核取代反应可以在苯腈部分发生.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
主要产物
相似化合物的比较
类似化合物
维拉卡兰: 另一种III类抗心律失常药物,也靶向钾通道,但具有不同的化学结构。
依布利特: 一种III类抗心律失常药物,通过激活慢速内向钠电流和阻断I_Kr起作用。
多非利特: 一种选择性I_Kr阻滞剂,用于治疗心房颤动和扑动
阿莫卡兰的独特性
阿莫卡兰的独特之处在于它专门靶向I_Kr通道,并且能够延长动作电位时程,而不会显着影响其他离子通道。 这种选择性作用使其成为研究心脏细胞的电生理特性和开发新型抗心律失常疗法的宝贵工具 .
属性
IUPAC Name |
4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHOBBKJBYLXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869693 | |
| Record name | Almokalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123955-10-2 | |
| Record name | Almokalant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123955-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almokalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
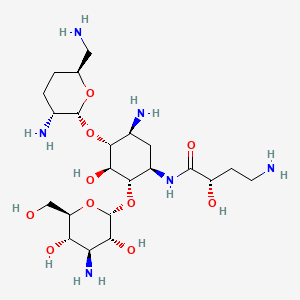
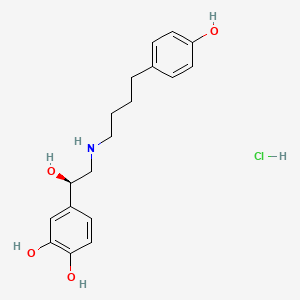
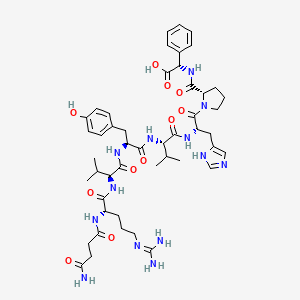
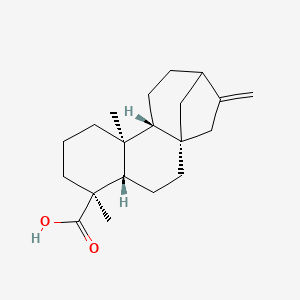
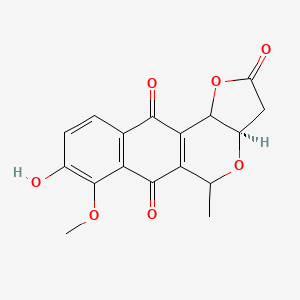
![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)
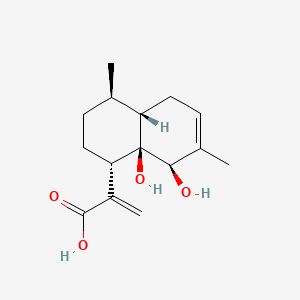
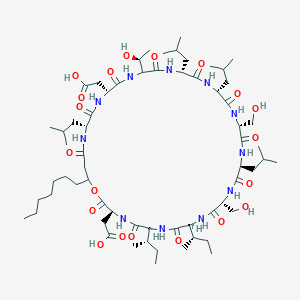
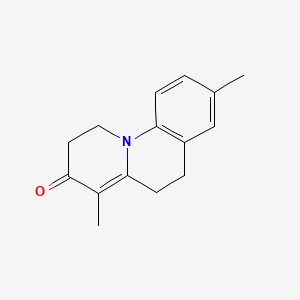
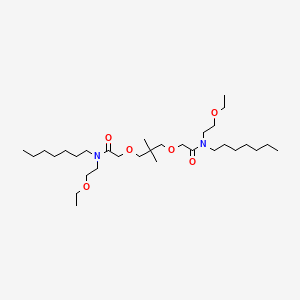

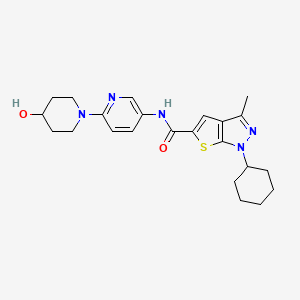
![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)
